molecular formula C15H19N3O2S B2626235 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol CAS No. 1396849-83-4

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2626235
CAS No.: 1396849-83-4
M. Wt: 305.4
InChI Key: AZNJGRBLQIWIRR-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety and a propanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be achieved through multiple synthetic routes. One common method involves the condensation of 1,3-benzothiazole-6-carboxylic acid with piperazine, followed by the addition of propanol. The reaction conditions typically include the use of catalysts such as L-proline and solvents like toluene . Industrial production methods may involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and efficiency .

Comparison with Similar Compounds

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJGRBLQIWIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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